molecular formula C10H12N2O3 B563852 rac Kynurenine-13C2,15N CAS No. 1391051-69-6

rac Kynurenine-13C2,15N

Cat. No.: B563852
CAS No.: 1391051-69-6
M. Wt: 211.195
InChI Key: YGPSJZOEDVAXAB-SPKMFNSXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Isotopic Composition and Molecular Parameters

Parameter rac Kynurenine-¹³C₂,¹⁵N Native Kynurenine
Molecular Formula C₁₀H₁₂N₂O₃ C₁₀H₁₂N₂O₃
Isotopic Enrichment ¹³C (C-1, C-2), ¹⁵N (N-α) None
Molecular Weight (g/mol) 211.19 208.21
CAS Number 1391051-69-6 343-65-7

The isotopic labeling preserves the core structure of kynurenine, ensuring biochemical compatibility in metabolic studies while enabling precise tracking via mass spectrometry or nuclear magnetic resonance (NMR).

Crystallographic Analysis and Conformational Dynamics

Crystallographic data for rac Kynurenine-¹³C₂,¹⁵N remain limited, but insights can be drawn from studies of its native counterpart and related enzymes. For example, the crystal structure of human indoleamine 2,3-dioxygenase 1 (IDO1) bound to L-kynurenine (PDB: 7Z2L) reveals critical interactions between the substrate’s amino group, carboxylate moiety, and the enzyme’s active site. The α-amino group of kynurenine forms a hydrogen bond with heme-bound oxygen, while the aromatic ring engages in π-stacking with nearby residues.

Though direct structural data for rac Kynurenine-¹³C₂,¹⁵N are unavailable, isotopic labeling is unlikely to perturb the overall conformation due to the minimal mass difference between ¹²C/¹³C and ¹⁴N/¹⁵N. Molecular dynamics simulations of analogous systems (e.g., kynurenine 3-monooxygenase) suggest that conformational flexibility primarily arises from rotations around the C3–C4 bond of the side chain, which remains unaffected by isotopic substitution.

Comparative Structural Studies with Native Kynurenine

Structural comparisons between rac Kynurenine-¹³C₂,¹⁵N and native kynurenine highlight near-identical geometry, with isotopic labels introducing negligible steric or electronic perturbations. Key similarities include:

  • Backbone Conformation : Both compounds adopt an extended conformation in solution, stabilized by intramolecular hydrogen bonding between the α-amino group and carboxylate oxygen.
  • Aromatic Ring Orientation : The 2-aminophenyl group maintains a planar configuration, facilitating interactions with aromatic residues in enzyme active sites (e.g., kynurenine aminotransferase II).
  • Isotopic Effects on Spectroscopy : ¹³C NMR spectra of labeled kynurenine show distinct shifts at C-1 (δ ≈ 175 ppm) and C-2 (δ ≈ 35 ppm), whereas ¹⁵N NMR reveals a deshielded α-amino signal (δ ≈ −350 ppm). These shifts enable unambiguous identification in complex biological matrices.

Table 2: Structural Comparison Using Spectroscopic Techniques

Technique rac Kynurenine-¹³C₂,¹⁵N Native Kynurenine
¹³C NMR (D₂O) Peaks at 175 ppm (C-1), 35 ppm (C-2) No enrichment-specific signals
¹⁵N NMR (D₂O) Signal at −350 ppm (α-amino group) Natural abundance signals obscured
IR Spectroscopy Identical carbonyl (C=O) stretch at 1700 cm⁻¹ Same as labeled form

Properties

CAS No.

1391051-69-6

Molecular Formula

C10H12N2O3

Molecular Weight

211.195

IUPAC Name

4-(2-aminophenyl)-2-azanyl-4-oxobutanoic acid

InChI

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/i8+1,10+1,12+1

InChI Key

YGPSJZOEDVAXAB-SPKMFNSXSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N

Synonyms

α,2-Diamino-γ-oxobenzenebutanoic Acid-13C2,15N;  3-Anthraniloylalanine-13C2,15N;  DL-Kynurenine-13C2,15N;  Kynurenin-13C2,15N;  dl-Kynurenine-13C2,15N

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro Kynurenine-13C2,15N

  • Molecular Formula: C8^13C2H11Cl^15NNO3
  • Molecular Weight : 245.64 g/mol
  • Isotope Positions : Two 13C atoms and one 15N atom in the kynurenine backbone.
  • Purity : >95% (HPLC)
  • Application : Used as an impurity reference standard in drug development and metabolite analysis. The chloro-substitution enhances stability for specific analytical workflows .

rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt

  • Molecular Formula: C8^13C2H12^15NNO4·HCl
  • Molecular Weight : 227.19 g/mol (free base)
  • Isotope Positions : Similar 13C and 15N labeling as rac kynurenine.
  • Purity : >95% (HPLC)
  • Application: Critical for studying oxidative stress and neurodegenerative diseases due to its role in quinolinic acid synthesis .

Functional Analogs in Isotope-Labeled Research

L-Alanine-13C2,15N

  • Molecular Formula: C3^13C2H7^15NO2
  • Molecular Weight : ~92.10 g/mol
  • Isotope Positions : Two 13C atoms (α and β carbons) and one 15N atom.
  • Purity : >99%
  • Application: Tracks amino acid metabolism, gluconeogenesis, and protein synthesis in cell cultures .

Eniluracil-13C,15N2

  • Molecular Formula : C5^13CH4^15N2O2
  • Molecular Weight : ~156.11 g/mol
  • Isotope Positions : One 13C and two 15N atoms in the pyrimidine ring.
  • Purity : >95%
  • Application : Used in pharmacokinetic studies of chemotherapeutic agents, particularly as a dihydropyrimidine dehydrogenase inhibitor .

(Rac)-2-Aminothiazoline-4-carboxylic acid-13C,15N2

  • Molecular Formula : C3^13CH3^15N2O2S
  • Molecular Weight : ~149.18 g/mol
  • Isotope Positions : One 13C and two 15N atoms in the thiazoline ring.
  • Purity : >95%
  • Application: Investigates cyanide detoxification pathways and sulfur amino acid metabolism .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Isotope Positions Purity Application Reference
This compound C8^13C2H11^15NNO3 245.64 2×13C, 1×15N >95% Metabolic tracing, impurity analysis
4-Chloro Kynurenine-13C2,15N C8^13C2H11Cl^15NNO3 245.64 2×13C, 1×15N >95% Drug impurity reference
rac 3-Hydroxy Kynurenine-13C2,15N C8^13C2H12^15NNO4·HCl 227.19 (free base) 2×13C, 1×15N >95% Neurodegenerative research
L-Alanine-13C2,15N C3^13C2H7^15NO2 92.10 2×13C, 1×15N >99% Amino acid metabolism studies
Eniluracil-13C,15N2 C5^13CH4^15N2O2 156.11 1×13C, 2×15N >95% Chemotherapy pharmacokinetics

Key Differences and Research Implications

Structural Modifications : Chloro- and hydroxy-substituted kynurenines (e.g., 4-Chloro and 3-Hydroxy derivatives) are tailored for stability and specificity in analytical workflows, whereas the parent This compound serves as a general tracer .

Isotope Placement : While all listed compounds use 13C and 15N, their positions vary. For example, L-Alanine-13C2,15N labels the α and β carbons, whereas kynurenine analogs label aromatic or backbone positions, affecting their detectability in MS/MS fragmentation .

Biological Roles: Kynurenine derivatives are pivotal in immunometabolism, while L-Alanine and Eniluracil focus on protein synthesis and chemotherapy, respectively.

Notes on Analytical Utility

  • NMR Applications : 15N and 13C labeling enables precise structural elucidation via heteronuclear coupling constants (e.g., 1JCN and 2JHN), critical for confirming tautomerism or reaction mechanisms in nitrogen heterocycles .
  • MS Sensitivity: Isotopic purity (>95%) minimizes background noise, enhancing quantification accuracy in tracer studies .

Preparation Methods

Selection of Isotopically Labeled Precursors

The synthesis of rac Kynurenine-13C₂,15N requires stable isotope-enriched precursors to ensure precise incorporation of carbon-13 and nitrogen-15 at designated positions. Key precursors include:

  • 13C-labeled glucose : Serves as a carbon source for biosynthetic routes.

  • 15N-ammonium salts : Provides labeled nitrogen for amino group incorporation.

In chemical synthesis, labeled phenylalanine or tryptophan derivatives are often employed as starting materials. For example, the use of L-tryptophan-13C₂,15N allows enzymatic conversion via the kynurenine pathway, where tryptophan 2,3-dioxygenase introduces oxygen atoms while retaining isotopic labels.

Biosynthetic Method

  • Enzymatic conversion : Tryptophan-13C₂,15N is oxidized by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO) to form N-formylkynurenine, which is subsequently hydrolyzed to kynurenine.

  • Advantages : High stereochemical fidelity and compatibility with biological systems.

  • Challenges : Requires optimization of enzyme activity and isotopic retention during multi-step reactions.

Chemical Synthesis

  • Stepwise assembly : The molecule is constructed using labeled building blocks. For instance, the amino acid backbone is synthesized via Strecker synthesis using 13C-labeled cyanide and 15N-ammonia.

  • Key reaction : Condensation of labeled anthranilic acid with alanine derivatives under acidic conditions yields kynurenine.

  • Advantages : Greater control over isotopic positioning and scalability.

Reaction Conditions and Optimization

  • Temperature : Reactions are conducted at 25–37°C to balance reaction kinetics and isotopic stability.

  • pH control : Maintained between 6.5–7.5 to prevent racemization and degradation.

  • Solvent systems : Aqueous buffers with organic co-solvents (e.g., methanol) enhance solubility of intermediates.

Purification and Isolation Methods

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase columns (e.g., 150 mm × 4.6 mm, 5 μm particle size) are standard.

  • Mobile phase : Gradient elution with water-acetonitrile containing 0.1% formic acid.

  • Flow rate : 0.5 mL/min for optimal resolution of isotopic analogs.

Ion-Exchange Chromatography

  • Used to separate charged species, particularly for removing unreacted precursors or byproducts.

Solvent Partitioning and Crystallization

  • Liquid-liquid extraction : Ethyl acetate/water partitioning removes hydrophobic impurities.

  • Recrystallization : Methanol-water mixtures yield high-purity crystalline product.

Quality Control and Analytical Verification

Isotopic Purity Assessment

TechniqueParametersDetection Limit
Liquid Chromatography-Mass Spectrometry (LC-MS)MS/MS transitions: m/z 211.089 → 194.0621 nmol/L
Nuclear Magnetic Resonance (NMR)13C NMR: δ 172.1 (C=O), 55.3 (CH₂)0.1 atom % excess

Chemical Purity and Stability

  • HPLC-UV : Purity >95% confirmed at 254 nm.

  • Stability testing : Storage at -20°C in amber vials with 0.02% ascorbic acid prevents oxidative degradation.

Industrial-Scale Production Considerations

Scaling Challenges

  • Cost of isotopes : 13C and 15N precursors account for ~70% of raw material costs.

  • Reactor design : Stainless steel reactors with inert gas purging minimize isotopic exchange.

Applications and Validation in Metabolic Studies

rac Kynurenine-13C₂,15N is widely used as an internal standard in LC-MS/MS assays to quantify kynurenine pathway metabolites in plasma and cerebrospinal fluid. Its isotopic labeling enables:

  • Tracer studies : Tracking metabolic flux in neurodegenerative disease models.

  • Matrix effects correction : Compensation for ion suppression in complex biological samples .

Q & A

Q. How is rac-Kynurenine-<sup>13</sup>C2,<sup>15</sup>N synthesized, and what methods ensure isotopic purity?

Methodological Answer: Synthesis typically involves isotopically labeled precursors (e.g., <sup>15</sup>N-ammonium chloride or <sup>13</sup>C-enriched intermediates) in multi-step organic reactions. Purification via high-performance liquid chromatography (HPLC) or column chromatography is critical to remove unlabeled byproducts. Isotopic purity is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR), where <sup>13</sup>C and <sup>15</sup>N enrichments are verified through isotopic shifts in spectra .

Q. What analytical techniques are recommended for characterizing rac-Kynurenine-<sup>13</sup>C2,<sup>15</sup>N in biological matrices?

Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred for quantifying trace levels in biological samples. For structural confirmation, use <sup>1</sup>H-<sup>15</sup>N HMBC NMR to observe long-range coupling between <sup>15</sup>N and adjacent protons. Isotope ratio mass spectrometry (IRMS) can quantify <sup>13</sup>C/<sup>12</sup>C and <sup>15</sup>N/<sup>14</sup>N ratios with precision ≤1.4‰ .

Advanced Research Questions

Q. How can researchers optimize experimental designs to account for isotopic dilution in metabolic tracer studies using rac-Kynurenine-<sup>13</sup>C2,<sup>15</sup>N?

Methodological Answer: Pre-experiment simulations using natural abundance correction models are essential to estimate dilution effects. Sampling schemes should balance temporal resolution (e.g., frequent sampling during rapid metabolic phases) with statistical power. Use ANOVA or mixed-effects models to analyze tracer recovery data, incorporating covariates like tissue type and isotopic background .

Q. What strategies resolve contradictions in δ<sup>15</sup>N data when tracking kynurenine metabolism in heterogeneous biological systems?

Methodological Answer: Contradictions often arise from matrix interference (e.g., co-eluting metabolites) or instrument drift. Implement online chromatographic separation (e.g., porous graphitic carbon columns) to isolate analytes before IRMS analysis. Regular calibration with certified reference materials (CRMs) and parallel analysis of internal standards (e.g., <sup>15</sup>N-labeled glutamine) improve reproducibility .

Q. How do researchers validate the specificity of rac-Kynurenine-<sup>13</sup>C2,<sup>15</sup>N in complex isotopic labeling studies involving multiple tracer compounds?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) to distinguish isotopic fine structure (e.g., <sup>13</sup>C2 vs. <sup>15</sup>N peaks). For NMR, employ <sup>13</sup>C-<sup>15</sup>N double-resonance experiments to decouple overlapping signals. Cross-validate results with kinetic modeling to confirm tracer incorporation pathways .

Q. What are the best practices for maintaining LC-IRMS system stability during long-term δ<sup>15</sup>N analysis of rac-Kynurenine-<sup>13</sup>C2,<sup>15</sup>N?

Methodological Answer: Monitor copper reactor performance (used in N2 gas generation) for oxidation state changes, which degrade precision. Pre-condition reactors with hydrogen gas before runs and replace them after ~50 injections. Include blank injections and reference materials every 10 samples to correct for baseline drift .

Data Interpretation & Statistical Considerations

Q. How should researchers calculate tracer recovery rates when using rac-Kynurenine-<sup>13</sup>C2,<sup>15</sup>N in plant or animal studies?

Methodological Answer: Apply mass-balance equations accounting for isotopic enrichment (Etracer) and natural abundance (Enatural):

Recovery (%)=(EsampleEnatural)(EtracerEnatural)×100\text{Recovery (\%)} = \frac{\text{(E}_{\text{sample}} - \text{E}_{\text{natural}})}{\text{(E}_{\text{tracer}} - \text{E}_{\text{natural}})} \times 100

Use bootstrapping to estimate confidence intervals for small sample sizes .

Q. What statistical methods address spatial variability in δ<sup>13</sup>C/<sup>15</sup>N data from soil or tissue samples labeled with rac-Kynurenine-<sup>13</sup>C2,<sup>15</sup>N?

Methodological Answer: Geostatistical tools like kriging can interpolate isotopic hotspots. For nested sampling designs (e.g., soil cores), apply hierarchical Bayesian models to partition variance between biological replicates and technical noise .

Troubleshooting & Technical Challenges

Q. Why might δ<sup>15</sup>N values of rac-Kynurenine-<sup>13</sup>C2,<sup>15</sup>N-derived metabolites show unexpected variability in longitudinal studies?

Methodological Answer: Microbial degradation of labeled compounds in storage or isotopic exchange reactions (e.g., transamination) can alter δ<sup>15</sup>N. Stabilize samples with acid preservatives (e.g., 0.1% HCl) and store at −80°C. Validate storage conditions using spike-and-recovery experiments .

Q. How to mitigate cross-contamination between <sup>13</sup>C and <sup>15</sup>N signals in dual-isotope tracer experiments?

Methodological Answer: Optimize chromatographic separation to prevent co-elution of isotopologues. For MS, use orthogonal acceleration time-of-flight (oaTOF) detectors to resolve <sup>13</sup>C2<sup>15</sup>N from <sup>12</sup>C2</sup><sup>14</sup>N with mass accuracy <5 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.